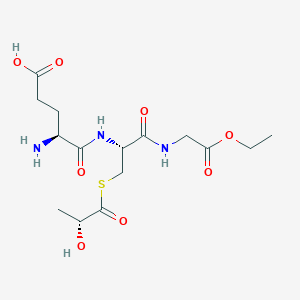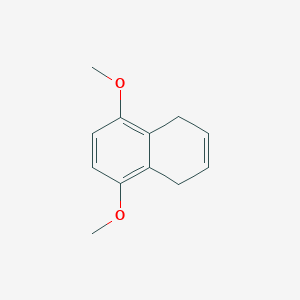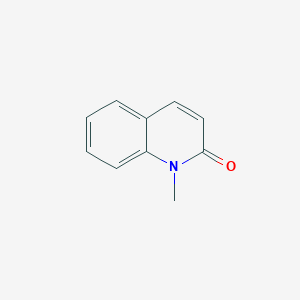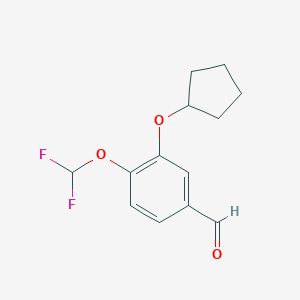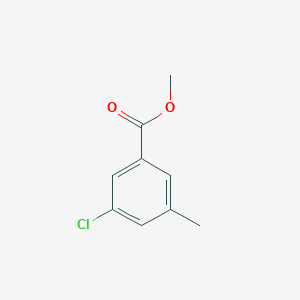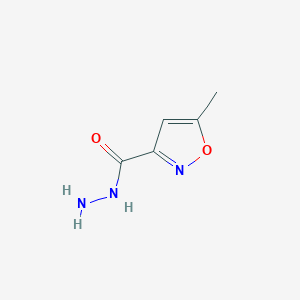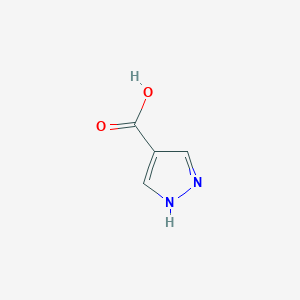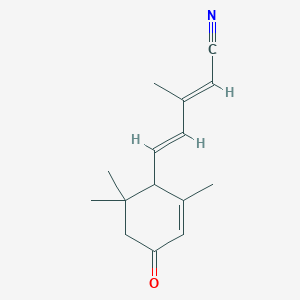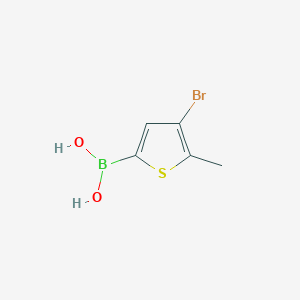
3-Methoxy Dibenzosuberone
Overview
Description
3-Methoxy Dibenzosuberone, also known as 3-MeO-DBS, is a synthetic psychoactive drug with a chemical structure similar to that of the hallucinogen mescaline. It is a derivative of the phenethylamine class of compounds and is structurally related to other psychoactive substances such as MDMA, mescaline, and 2C-B. 3-MeO-DBS is used in scientific research and has been studied for its potential therapeutic applications.
Scientific Research Applications
Biological Activity of Derivatives Novel dibenzosuberone derivatives have been synthesized with potential as biologically active compounds. These derivatives, including 3,7-dibromo-5-(dimethylaminoethyl-oxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene, have shown promise as tricyclic antidepressants (TCAs). TCAs are among the most commonly prescribed antidepressants in many countries, indicating the therapeutic potential of these derivatives in mental health treatment (Merkaš et al., 2005).
Chemical Synthesis and Methodology A study demonstrated an efficient synthetic methodology for preparing dibenzosuberones via a palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling process. This method utilized ortho-aroylated 3,5-diarylisoxazole as the starting substrate, highlighting a novel approach in the synthesis of dibenzosuberones with functional group tolerance. The significance of this research lies in its contribution to the field of synthetic chemistry, providing a pathway for the creation of dibenzosuberones with potential applications in various domains (Chao et al., 2020).
Catalytic Dehydrogenation Research on the catalytic dehydrogenation of dibenzosuberone to dibenzosuberenone has shown that high yields can be obtained through microwave irradiation. This process demonstrates the chemical versatility and reactivity of dibenzosuberone, enabling the synthesis of dibenzosuberenone, a compound of interest for further chemical transformations and potential applications (Burbiel, 2006).
Advanced Materials and Molecular Organization A novel C3 symmetric discotic hexa-peri-hexabenzocoronene with methoxy substituents, including 3-methoxy groups, was synthesized, demonstrating pronounced self-aggregation in solution. The solution processing of this compound onto a substrate resulted in the formation of long fibrous nanostructures and a complex helical superstructure in the solid state. This research underscores the potential of methoxy-substituted compounds in the development of advanced materials with unique structural and functional properties (Feng et al., 2008).
Mechanism of Action
Target of Action
3-Methoxy Dibenzosuberone is a derivative of 2,3:6,7-Dibenzosuberan It’s known that similar compounds, such as dibenzosuberone derivatives, are used in the preparation of pharmaceutically active dibenzocycloheptenes , which are known to interact with the autonomic and central nervous systems .
Mode of Action
It’s worth noting that similar compounds, such as dibenzocycloheptenes, have been used as tricyclic antidepressants (tcas) . TCAs work by blocking the reuptake of norepinephrine and serotonin into nerve cells, thereby increasing the levels of these neurotransmitters in the brain and enhancing mood .
Biochemical Pathways
It’s known that similar compounds, such as dibenzocycloheptenes, affect the serotonin and norepinephrine pathways . These pathways play crucial roles in mood regulation and the overall functioning of the central nervous system .
Pharmacokinetics
It’s known that similar compounds, such as dibenzocycloheptenes, are well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
It’s known that similar compounds, such as dibenzocycloheptenes, can have a significant impact on mood regulation . They can alleviate symptoms of depression and other mood disorders by increasing the levels of serotonin and norepinephrine in the brain .
Action Environment
It’s known that the efficacy of similar compounds, such as dibenzocycloheptenes, can be influenced by various factors, including the individual’s overall health, age, metabolism, and the presence of other medications .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the preparation of dibenzocycloheptenes
Cellular Effects
Related compounds have been shown to have effects on various types of cells and cellular processes . For instance, some dibenzosuberone derivatives have been shown to have potential as tricyclic antidepressants
Molecular Mechanism
It is known to be an intermediate in the preparation of dibenzocycloheptenes , but the exact mechanism of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.
properties
IUPAC Name |
5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSNCJZMJUYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603917 | |
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17910-76-8 | |
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
